molecular formula C27H31NO3S2 B608404 KY-226 CAS No. 1621673-53-7

KY-226

货号 B608404
CAS 编号: 1621673-53-7
分子量: 481.669
InChI 键: MKXMABKUVSOEJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KY-226 is a potent, selective, orally active, and allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor . It has an IC50 of 0.25 μM . It does not have PPARγ agonist activity . KY-226 exerts anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling . It also protects neurons from cerebral ischemic injury .


Molecular Structure Analysis

KY-226 has the molecular formula C27H31NO3S2 . Its molecular weight is 481.67 g/mol . The CAS Registry Number for KY-226 is 1621673-53-7 .


Physical And Chemical Properties Analysis

KY-226 is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .

科学研究应用

  1. 脑缺血的神经保护:KY-226,一种蛋白酪氨酸磷酸酶1B(PTP1B)抑制剂,已被证明可以保护神经元免受脑缺血损伤。它恢复了Akt的磷酸化并减少了脑缺血中的细胞外信号调节激酶(ERK)。这表明KY-226在保持血脑屏障完整性和紧密连接蛋白方面具有潜力,部分通过Akt/FoxO1途径介导(Sun, Shinoda, & Fukunaga, 2019)

  2. 糖尿病和肥胖治疗:KY-226已经证明具有抗糖尿病和抗肥胖效果,通过增强小鼠中的胰岛素和瘦素信号传导。它抑制了人类PTP1B的活性,并且没有表现出过氧化物酶体增殖物激活受体γ(PPARγ)激动剂活性。这些发现表明其作为治疗糖尿病和肥胖的潜在药物,而不会增加体重(Ito et al., 2018)

  3. 神经保护机制:KY-226已显示出作为缺血性中风治疗候选药物的潜力。在小鼠中大脑中动脉闭塞(MCAO)模型中给予KY-226导致梗死脑区域减少和神经功能障碍改善。这归因于恢复了减少的Akt和细胞外信号调节激酶(ERK)的磷酸化,以及减轻了活性氧(ROS)的生成(Sun, Izumi, Shinoda, & Fukunaga, 2018)

安全和危害

KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Relevant Papers

KY-226 has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of KY-226 . Another paper discusses the protective effects of KY-226 on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .

属性

IUPAC Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXMABKUVSOEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide

Citations

For This Compound
246
Citations
Y Ito, M Fukui, M Kanda, K Morishita, Y Shoji… - Journal of …, 2018 - Elsevier
… KY-226 attenuated plasma glucose elevations in the oral glucose tolerance test. KY-226 also … The present study was undertaken in order to examine the effects of KY-226 on enzymes, …
Number of citations: 15 www.sciencedirect.com
M Sun, Y Shinoda, K Fukunaga - Neuroscience, 2019 - Elsevier
… KY-226 against brain I/R insults both in vivo and in vitro. We also investigated whether KY-226 … We demonstrate that KY-226 protects BBB integrity by restoration of TJ proteins, an effect …
Number of citations: 24 www.sciencedirect.com
Y Ito, M Fukui, T Kitao, M Kanda, E Hinoi… - … for Annual Meeting of …, 2018 - jstage.jst.go.jp
… )benzoylamide (KY-226). In the present study, we pharmacologically characterized KY-226 and … Methods: The PTP1B inhibitory activity, PPARγ agonist activity, and effects of KY-226 on …
Number of citations: 2 www.jstage.jst.go.jp
M Sun, H Izumi, Y Shinoda, K Fukunaga - Brain research, 2018 - Elsevier
… Results of this study suggest that KY-226 may hold promise as a potential therapy for … To further confirm the optimal timing of KY-226 treatment, we administered 10 mg/kg KY-226 to …
Number of citations: 23 www.sciencedirect.com
C Ma, Y Hu, Y Wang, J Choza, J Wang - ACS Infectious Diseases, 2022 - ACS Publications
… To identify structurally novel PL pro inhibitors, we conducted a drug-repurposing screening and identified EACC, KY-226, and tropifexor as potent PL pro inhibitors with IC 50 values …
Number of citations: 12 pubs.acs.org
EG Rudolph - Michigan Law Review, 1942 - JSTOR
JOINT ADVENTURE-FIDUCIARY RELATION OF PARTIES THERETO-Defendant corporation and one Goldberger, the testator of the plaintiff, entered an agreement to carry on a trading …
Number of citations: 2 www.jstor.org
C Ma, Y Wang, J Choza, J Wang - 2021 - pesquisa.bvsalud.org
… In this study, we conducted a drug-repurposing screening of PLpro against the MedChemExpress bioactive compound library and identified three hits, EACC, KY-226, and tropifexor, as …
Number of citations: 0 pesquisa.bvsalud.org
K Morishita, Y Shoji, M Fukui, Y Ito, T Kitao… - Chemical and …, 2018 - jstage.jst.go.jp
… We also discovered the non-carboxyl type non-competitive PTP1B inhibitor KY-226 without PPARγ activation, which binds to the allosteric site of PTP1B32) (Fig. 2). The type of structure…
Number of citations: 4 www.jstage.jst.go.jp
JA Lee - Michigan Law Review, 1940 - repository.law.umich.edu
-In an action to cancel a five-year lease, it appeared that the lessee had agreed to pay as rent an amount equal to one cent a gallon on each gallon of gasoline delivered, by it, on the …
Number of citations: 0 repository.law.umich.edu
J Levin - Ky. LJ, 1955 - HeinOnline
Notes and Comments 131 wholly in the handwriting of the testator was a valid holographic codicil, which under the general rule republishes the typewritten portion by incorporating it …
Number of citations: 2 heinonline.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。